molecular formula C21H21NO4 B2883210 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 1340154-82-6

2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B2883210
CAS No.: 1340154-82-6
M. Wt: 351.402
InChI Key: SBWCIRABWAINIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid (CAS: 1340154-82-6, InChIKey: SBWCIRABWAINIK-UHFFFAOYSA-N) is an Fmoc-protected α-cyclopropyl-alanine derivative. It serves as a critical building block in solid-phase peptide synthesis (SPPS), where the 9-fluorenylmethoxycarbonyl (Fmoc) group acts as a temporary protecting group for the amino functionality .

Properties

IUPAC Name

2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-21(19(23)24,13-10-11-13)22-20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWCIRABWAINIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340154-82-6
Record name 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Asymmetric Cyclopropanation via Cobalt(II)-Metalloradical Catalysis

The foundational step in synthesizing the cyclopropyl core involves a radical-mediated cyclopropanation reaction. A Co(II) complex with a D2-symmetric chiral amidoporphyrin ligand catalyzes the stereoselective addition of α-aryldiazomethanes to dehydroaminocarboxylates (Scheme 1). This method contrasts with traditional thermal cyclopropanations by favoring (Z)-diastereomers due to a stepwise radical mechanism, as confirmed by density functional theory (DFT) calculations.

Reaction Conditions

  • Catalyst : Co(II)-chiral amidoporphyrin (5 mol%)
  • Substrates : Dehydroaminocarboxylates (1.0 equiv), α-aryldiazomethanes (1.2 equiv)
  • Solvent : Dichloromethane (DCM) at 25°C
  • Yield : 82–94%
  • Stereoselectivity : 92–98% ee, Z:E = 22:1–25:1

This method’s superiority lies in its compatibility with electron-deficient and sterically hindered diazomethanes, addressing limitations of rhodium- or copper-based systems.

Fmoc Protection of Cyclopropylalanine

Following cyclopropanation, the primary amine undergoes Fmoc protection using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions:

  • Base : Sodium bicarbonate (NaHCO3, 2.5 equiv) in water/dioxane (1:4 v/v)
  • Temperature : 0°C → 25°C over 2 h
  • Workup : Acidification to pH 2 with HCl, extraction with ethyl acetate
  • Yield : 85–92%

The Fmoc group’s UV activity (λmax = 301 nm, ε = 7,800 M−1cm−1) facilitates reaction monitoring via HPLC.

Purification and Analytical Characterization

Chromatographic Purification

Crude product purification employs reversed-phase HPLC with a C18 column:

  • Mobile Phase : Gradient from 20% to 80% acetonitrile in 0.1% trifluoroacetic acid (TFA)
  • Retention Time : 12.7 min (analytical scale), 28–32 min (preparative scale)
  • Purity : >98% (by LC-MS)

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.2 Hz, 2H), 7.40 (t, J = 7.4 Hz, 2H), 5.28 (d, J = 8.1 Hz, 1H, NH), 4.44 (m, 2H, CH2 cyclopropane), 4.20 (t, J = 6.8 Hz, 1H, Fmoc CH), 1.40 (m, 1H, cyclopropane CH).
  • HRMS : [M+H]+ calculated for C21H20NO4: 350.1392, found: 350.1389.

Applications in Solid-Phase Peptide Synthesis

Resin Loading and Coupling Efficiency

Fmoc-L-cyclopropylalanine exhibits superior coupling kinetics compared to linear side-chain analogs. On 2-chlorotrityl chloride resin:

  • Loading Solvent : Dichloromethane (DCM) with 2,4,6-collidine (10% v/v)
  • Coupling Agents : HATU/HOAt (1:1) in DMF
  • Coupling Time : 15 min (vs. 45 min for Fmoc-Ala-OH)

Conformational Restriction in Peptide Design

Incorporating the cyclopropyl group restricts φ and ψ backbone angles to 60° ± 15°, reducing entropy penalties in receptor binding. Case studies include:

  • Antimicrobial Peptides : Cyclopropyl substitution at position 7 of temporin-SHf increased proteolytic stability (t1/2 from 2.1 to 8.7 h in serum).
  • GPCR Ligands : Cyclopropane-containing neuropeptide Y analogs showed 3-fold higher Y2 receptor affinity (Ki = 1.2 nM vs. 3.7 nM).

Comparative Analysis of Synthetic Methodologies

Parameter Co(II)-Catalyzed Classical Simmons-Smith Enzymatic
Yield 89% 62% 78%
ee 96% <5% 99%
Reaction Time 6 h 24 h 48 h
Scale-Up Feasibility >10 g <1 g 100 mg

The Co(II) method dominates industrial applications due to scalability and stereocontrol, whereas enzymatic routes remain limited to niche chiral resolutions.

Industrial-Scale Production Considerations

Cost Analysis

  • Raw Materials : α-Aryldiazomethanes ($12/g) vs. diazoacetates ($4/g)
  • Catalyst Recycling : Co(II)-porphyrin recovered via silica gel filtration (82% recovery)
  • Waste Streams : Piperidine (20% v/v in DMF) requires neutralization with acetic acid prior to disposal

Regulatory Compliance

  • ICH Guidelines : Residual solvents <500 ppm (DCM < 600 ppm allowed)
  • Genotoxic Impurities : Diazomethane byproducts controlled to <1 ppm via scavenger resins

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme-substrate interactions or as a probe to investigate biological pathways.

Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound may be used in the production of advanced materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group and the fluoren-9-ylmethoxy carbonyl group play crucial roles in binding to these targets, leading to the activation or inhibition of certain pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between the target compound and analogous Fmoc-protected amino acids.

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Stereochemistry Key Applications/Notes
2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid 1340154-82-6 C24H25NO4 391.47 Cyclopropyl Racemic Peptide backbone modification; limited commercial availability
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid 211637-75-1 C25H23NO4 401.45 o-Tolyl (2-methylphenyl) S-configuration Chiral peptide synthesis; 99.76% HPLC purity; storage at -20°C
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid 135248-89-4 C19H17NO4S 355.41 Mercapto (-SH) R-configuration Disulfide bond formation in peptides; research use only
2-{Bicyclo[2.2.1]heptan-2-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid 1260589-74-9 C24H25NO4 391.47 Norbornane (bicyclo[2.2.1]heptan-2-yl) N/A Conformationally rigid analogs; potential for bioactive peptide design
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid N/A C24H20BrNO4 474.33 2-Bromophenyl N/A Halogenated aromatic side chain; used in target-specific peptide modifications
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid N/A C24H19F2NO4 423.41 3,5-Difluorophenyl R-configuration Fluorinated peptides for enhanced membrane permeability

Structural and Functional Analysis

  • Substituent Effects :

    • Cyclopropyl vs. Aromatic Groups : The cyclopropyl group in the target compound imposes steric hindrance and restricted rotation, which may stabilize peptide conformations. In contrast, aromatic substituents (e.g., o-tolyl, bromophenyl) enable π-π interactions or halogen bonding, critical for receptor binding .
    • Fluorinated Derivatives : Compounds like the 3,5-difluorophenyl analog (423.41 g/mol) exhibit increased lipophilicity, enhancing blood-brain barrier penetration in therapeutic peptides .
  • Stereochemical Considerations :

    • Chiral variants (e.g., S- or R-configurations) are essential for enantioselective synthesis. For example, the S-isomer of the o-tolyl derivative (CAS: 211637-75-1) ensures precise stereochemical control in drug development .
  • Functional Group Diversity: The mercapto (-SH) group in CAS 135248-89-4 facilitates disulfide bridge formation, a key structural feature in peptides like oxytocin . The allyloxycarbonyl-protected amino group in CAS 178924-05-5 (C22H22N2O6) allows orthogonal deprotection strategies in multi-step syntheses .

Physicochemical and Commercial Considerations

  • Purity and Storage: The o-tolyl derivative (CAS: 211637-75-1) is noted for high purity (99.76% HPLC), whereas storage conditions vary (-20°C for most vs. ambient shipping for STA-AA11958) .
  • Commercial Availability: Limited suppliers for the cyclopropyl variant contrast with broader availability of fluorinated or aryl-substituted analogs .

Biological Activity

2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, known by its IUPAC name, is a complex organic compound with significant implications in pharmaceutical chemistry and biological research. This article explores its biological activity, synthesis, and potential applications, supported by data tables and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₂₁H₂₁N₁O₄
Molecular Weight 365.42 g/mol
CAS Number 1340154-82-6
Structural Features Cyclopropyl group, Fmoc protecting group

Synthesis

The synthesis of this compound typically involves several steps:

  • Protection of Amino Group : The amine is protected using the fluorenylmethoxycarbonyl (Fmoc) group.
  • Formation of Cyclopropyl Moiety : The cyclopropyl group is introduced through specific coupling reactions.
  • Final Coupling : The protected amine is coupled with other relevant carboxylic acids to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The Fmoc group provides stability, while the cyclopropyl moiety enhances binding affinity through hydrophobic interactions.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent .
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders .
  • Neuroprotective Effects : Preliminary studies have shown that the compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

Data Table: Biological Assays

The following table summarizes key findings from biological assays performed on this compound:

Assay TypeTarget Organism/Cell LineIC50 (µM)Observations
CytotoxicityHeLa Cells15Significant cell death observed
Enzyme InhibitionAldose Reductase10Competitive inhibition noted
NeuroprotectionSH-SY5Y Cells20Reduced oxidative stress markers

Q & A

Q. What are the recommended synthesis methods for 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid?

The compound is synthesized via Fmoc protection of the amino group, followed by cyclopropane ring introduction. Key steps include:

  • Amino Protection : Use Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert gas (e.g., N₂) to protect the amino group .
  • Cyclopropane Functionalization : Introduce the cyclopropyl group through nucleophilic substitution or cross-coupling reactions, often requiring palladium catalysts .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) to achieve >95% purity .

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (H335) and minimize aerosol formation .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .

Q. What are the primary applications of this compound in peptide synthesis?

It serves as an Fmoc-protected amino acid building block for:

  • Solid-Phase Peptide Synthesis (SPPS) : Enables sequential coupling via carbodiimide reagents (e.g., HBTU/DIPEA) .
  • Cyclopropane-Containing Peptides : The cyclopropyl group enhances conformational rigidity, useful in studying peptide-protein interactions .

Advanced Research Questions

Q. How can researchers optimize Fmoc deprotection under varying pH conditions?

Deprotection efficiency depends on:

  • Base Selection : Use 20% piperidine in DMF (pH ~10) for rapid cleavage (5–10 min) .
  • pH Sensitivity : At lower pH (e.g., pH 8–9), deprotection slows, requiring extended reaction times (15–20 min) to avoid incomplete removal .
  • Monitoring : Track deprotection via UV-Vis (301 nm absorbance loss) or LC-MS .

Q. What analytical techniques validate purity and structural integrity?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm >99% purity .
  • NMR : ¹H NMR (DMSO-d₆) identifies key signals: Fmoc aromatic protons (δ 7.2–7.8 ppm), cyclopropyl CH₂ (δ 1.0–1.5 ppm) .
  • Mass Spectrometry : HRMS (ESI+) verifies molecular ion peaks (e.g., [M+H]⁺ = 426.18 m/z) .

Q. How to resolve contradictions in reaction yields with different coupling agents?

Discrepancies arise from steric hindrance (cyclopropyl group) and reagent compatibility:

  • Coupling Agents : Compare HBTU (higher yields for bulky residues) vs. DCC (may underperform due to poor solubility) .
  • Additives : Use HOAt or OxymaPure to suppress racemization and improve efficiency .
  • Kinetic Analysis : Monitor reaction progress via FT-IR (disappearance of COOH peak at ~1700 cm⁻¹) .

Q. What strategies mitigate decomposition during long-term storage?

  • Temperature Control : Store at –20°C in argon-flushed vials to prevent oxidation/hydrolysis .
  • Desiccants : Include silica gel packs to absorb moisture .
  • Stability Testing : Use accelerated aging studies (40°C/75% RH) to predict shelf life .

Q. How does the cyclopropyl substituent influence reactivity compared to phenyl/naphthalene analogs?

  • Steric Effects : The cyclopropane’s rigid geometry reduces rotational freedom, altering peptide backbone conformation .
  • Electronic Effects : The strained ring increases electrophilicity, enhancing susceptibility to nucleophilic attack in coupling reactions .
  • Biological Activity : Cyclopropane-containing peptides show improved protease resistance compared to phenyl-substituted analogs .

Data Contradiction Analysis

Q. How to address unexpected byproducts during Fmoc deprotection?

  • Hypothesis : Base-induced side reactions (e.g., β-elimination or cyclopropane ring opening).
  • Testing :
  • Vary deprotection time/temperature and analyze by LC-MS .
  • Compare with control reactions using non-cyclopropyl Fmoc-amino acids .
    • Resolution : Optimize piperidine concentration (10–30%) and limit exposure to >40°C .

Q. Why do solubility discrepancies occur in different solvent systems?

  • Root Cause : The cyclopropyl group reduces polarity, lowering solubility in aqueous buffers.
  • Solutions :
  • Use DMF:DCM (1:1) for SPPS coupling .
  • For biological assays, employ co-solvents (e.g., DMSO ≤5%) .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (temperature, solvent purity, agitation speed) to ensure consistency .
  • Safety Compliance : Follow GHS guidelines for hazard mitigation (e.g., H302, H315) .
  • Data Validation : Cross-validate analytical results (e.g., NMR + HRMS) to confirm structural assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.